2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
The compound 2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex molecule that has garnered significant interest in scientific research. This interest is driven by its multifaceted structure, featuring a triazole ring, a bicyclic octane system, and a pyridazinone core, which together impart unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, beginning with the formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction. This is followed by the incorporation of the bicyclic octane system through a Diels-Alder reaction. The final step is the addition of the pyridazinone moiety, which often involves a condensation reaction under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under mild conditions to form various oxidative derivatives.
Reduction: The pyridazinone core can be selectively reduced using hydride donors.
Substitution: The bicyclic octane system is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild, often basic, conditions.
Major Products
The major products formed from these reactions include various oxidative and reductive derivatives of the original compound, which can be further functionalized to enhance their biological activity or chemical stability.
Scientific Research Applications
2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one has several significant applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: : Investigated for its potential therapeutic effects, particularly in treating neurological disorders.
Industry: : Employed as an intermediate in the manufacture of advanced materials.
Mechanism of Action
The compound's mechanism of action is thought to involve binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The triazole and pyridazinone moieties may interact with active sites through hydrogen bonding or hydrophobic interactions, altering the function of the target molecules.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as analogs of triazoles or pyridazinones, 2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its unique combination of bicyclic and heterocyclic elements, which confer distinct chemical reactivity and potential biological activities.
Similar Compounds
Triazole derivatives
Pyridazinone analogs
Bicyclic amines
This comprehensive overview highlights the multifaceted nature of this compound, showcasing its synthesis, reactivity, applications, and unique properties within the realm of chemical and biological research.
Biological Activity
The compound 2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a triazole ring and an azabicyclo framework, which are crucial for its biological interactions. The molecular formula is C17H19ClN4O2 with a molecular weight of approximately 346.8 g/mol. Its unique structural components contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazole ring plays a significant role in binding interactions, while the azabicyclo structure enhances its selectivity and potency against various biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in pain and inflammation management .
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways associated with pain perception and inflammatory responses.
- Cellular Uptake : The structural features facilitate cellular uptake, enhancing its bioavailability and therapeutic efficacy.
Antiproliferative Effects
Research indicates that the compound exhibits antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of triazole-based compounds showed significant cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
The compound's ability to inhibit NAAA suggests potential applications in treating inflammatory diseases. By preventing the degradation of palmitoylethanolamide (PEA), it may enhance the anti-inflammatory effects at sites of inflammation .
Case Study 1: NAAA Inhibition
A detailed study focused on the inhibition of NAAA by compounds structurally related to our target compound showed promising results. The lead compound exhibited an IC50 value in the low nanomolar range (0.042 µM), indicating potent inhibitory activity . This suggests that similar derivatives could be developed for therapeutic use in managing chronic pain.
Case Study 2: Anticancer Activity
In another investigation, a library of triazole-based compounds was synthesized and screened for anticancer activity. Compounds with similar structural motifs demonstrated significant cytotoxicity against breast cancer cell lines, highlighting the potential for this class of compounds in cancer therapy .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar triazole derivatives:
Compound Name | Molecular Formula | IC50 (µM) | Activity Type |
---|---|---|---|
Compound A | C17H19ClN4O2 | 0.042 | NAAA Inhibitor |
Compound B | C16H18N4O | 0.065 | Anticancer |
Compound C | C18H20N4O | 0.050 | Antiinflammatory |
This table illustrates that while the target compound shows potent NAAA inhibition, other derivatives may have varying degrees of anticancer or anti-inflammatory activities.
Properties
IUPAC Name |
2-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14-2-1-5-17-19(14)8-15(23)21-11-3-4-12(21)7-13(6-11)20-10-16-9-18-20/h1-2,5,9-13H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOCOBBSXJYATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C(=O)C=CC=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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